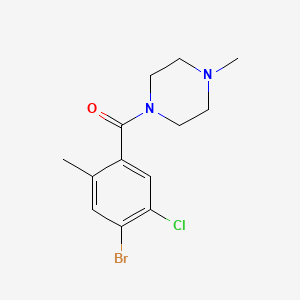

(4-Bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine, chlorine, and methyl group attached to a phenyl ring, along with a piperazine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-5-chloro-2-methylbenzoyl chloride and 4-methylpiperazine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(4-Bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (4-Bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a valuable lead compound for drug discovery.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mecanismo De Acción

The mechanism of action of (4-Bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- (4-Bromo-5-chloro-2-methylphenyl)(morpholino)methanone

- (4-Bromo-5-chloro-2-methylphenyl)(pyrrolidin-1-yl)methanone

- (4-Bromo-5-chloro-2-methylphenyl)(thiomorpholino)methanone

Uniqueness

Compared to similar compounds, (4-Bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of the 4-methylpiperazine moiety. This structural feature may confer distinct biological activity and chemical reactivity, making it a valuable compound for various applications.

Actividad Biológica

(4-Bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, focusing on its antibacterial properties, receptor interactions, and enzyme inhibition capabilities, supported by relevant research findings and data tables.

Chemical Structure

The compound can be represented structurally as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against various pathogens, particularly drug-resistant strains.

Case Study: Antibacterial Efficacy Against XDR-S. Typhi

A study evaluated the antibacterial properties of derivatives of this compound against extensively drug-resistant (XDR) Salmonella Typhi. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined for several derivatives:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Compound 1 | 50 | 100 |

| Compound 2 | 25 | 50 |

| Compound 3 | 12.5 | 25 |

| Compound 4 | 6.25 | 12.5 |

Among these, Compound 4 demonstrated the highest potency, indicating that modifications to the core structure can enhance antibacterial activity significantly .

Enzyme Inhibition Studies

The compound has also been studied for its ability to inhibit specific enzymes, which is crucial for understanding its mechanism of action.

Alkaline Phosphatase Inhibition

In enzyme kinetics studies, this compound was shown to be a competitive inhibitor of alkaline phosphatase. The IC50 value was determined to be 1.469±0.02μM, showcasing its potential as a therapeutic agent targeting this enzyme .

Receptor Interaction

The compound's interaction with dopamine receptors has been investigated, particularly focusing on its agonist activity towards the D3 dopamine receptor.

D3 Dopamine Receptor Activity

In vitro studies have indicated that the compound exhibits selective agonist activity towards the D3 receptor while showing minimal activity at D2 receptors. The following table summarizes the receptor activity:

| Compound ID | D3R Agonist EC50 (nM) | D2R Agonist EC50 (nM) |

|---|---|---|

| This compound | Value TBD | Inactive |

This selective activity suggests potential applications in treating disorders related to dopamine dysregulation .

Molecular Docking Studies

Molecular docking studies have further elucidated the binding affinity of the compound to target proteins. The binding energy for interactions with DNA gyrase was calculated to be −7.5648kcal mole, indicating a strong interaction compared to standard drugs like ciprofloxacin .

Propiedades

Fórmula molecular |

C13H16BrClN2O |

|---|---|

Peso molecular |

331.63 g/mol |

Nombre IUPAC |

(4-bromo-5-chloro-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C13H16BrClN2O/c1-9-7-11(14)12(15)8-10(9)13(18)17-5-3-16(2)4-6-17/h7-8H,3-6H2,1-2H3 |

Clave InChI |

QBFRTVKKLVBTMW-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1C(=O)N2CCN(CC2)C)Cl)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.